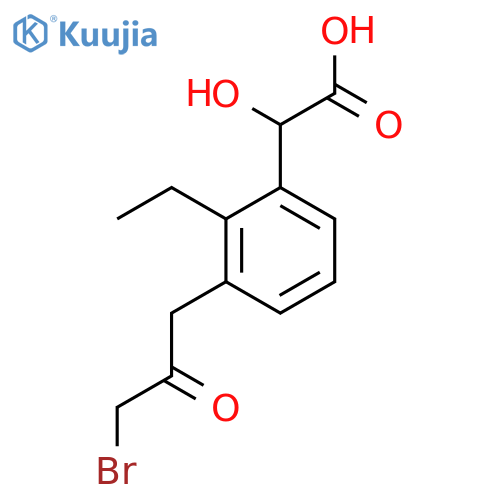Cas no 1806628-79-4 (3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

1806628-79-4 structure
商品名:3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
CAS番号:1806628-79-4
MF:C13H15BrO4
メガワット:315.159803628922
CID:4940981
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
-
- インチ: 1S/C13H15BrO4/c1-2-10-8(6-9(15)7-14)4-3-5-11(10)12(16)13(17)18/h3-5,12,16H,2,6-7H2,1H3,(H,17,18)
- InChIKey: USGYDVBMZMGOFT-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC=C(C(C(=O)O)O)C=1CC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 2
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025842-1g |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806628-79-4 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
| Alichem | A015025842-500mg |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806628-79-4 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015025842-250mg |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806628-79-4 | 97% | 250mg |
480.00 USD | 2021-06-18 |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
1806628-79-4 (3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
